2-(Aminomethyl)-5-carbamimidoylbenzoic acid

Description

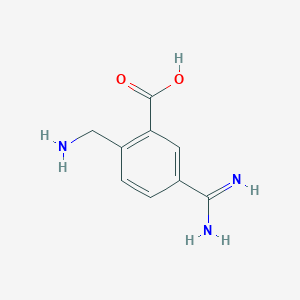

2-(Aminomethyl)-5-carbamimidoylbenzoic acid is a benzoic acid derivative featuring two distinct functional groups: an aminomethyl (-CH₂NH₂) substituent at the C2 position and a carbamimidoyl (-C(=NH)NH₂) group at the C5 position.

Its structural complexity, however, may pose challenges in synthesis, particularly in avoiding intramolecular cyclization—a common issue observed in related 2-acylaminobenzoic acid derivatives .

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-(aminomethyl)-5-carbamimidoylbenzoic acid |

InChI |

InChI=1S/C9H11N3O2/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3H,4,10H2,(H3,11,12)(H,13,14) |

InChI Key |

CWDZAQWMOPZWIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)C(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-aminomethylbenzoic acid with cyanamide under acidic conditions to introduce the carbamimidoyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-carbamimidoylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-carbamimidoylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamimidoyl group can interact with active sites of enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Acylaminobenzoic Acids

Key Differences :

- Reactivity: The aminomethyl group in the target compound enhances nucleophilicity compared to acylated analogs, which are prone to cyclization .

- Basicity : The carbamimidoyl group (pKa ~12–13) introduces strong basicity, unlike neutral acyl groups.

Benzimidazole Carboxylic Acid Derivatives

Key Differences :

- Structural Simplicity : The target compound lacks the fused benzimidazole ring, reducing π-π stacking interactions but improving synthetic accessibility.

- Solubility : The absence of aromatic heterocycles may enhance aqueous solubility compared to benzimidazole derivatives.

Substituted Aminobenzoic Acids

Key Differences :

- Functionality: The carbamimidoyl group enables hydrogen bonding and ionic interactions absent in simpler aminobenzoic acids.

- Acidity : The electron-withdrawing carbamimidoyl group may lower the carboxylic acid’s pKa compared to methyl-substituted analogs.

Aminomethyl-Containing Analogues

Key Differences :

- Backbone Flexibility : The benzoic acid scaffold offers more derivatization sites than rigid benzimidazolones.

Biological Activity

2-(Aminomethyl)-5-carbamimidoylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the available literature on its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid can be represented as follows:

- Chemical Formula : C₉H₁₀N₄O₂

- Molecular Weight : 194.20 g/mol

This compound features an aminomethyl group and a carbamimidoyl substituent on a benzoic acid backbone, which may influence its interaction with biological targets.

The biological activity of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid is primarily associated with its ability to induce apoptosis in cancer cells. The compound has been shown to interact with key proteins involved in the regulation of apoptosis, particularly within the Bcl-2 family.

Key Findings:

- Target Proteins : The compound selectively binds to anti-apoptotic proteins such as Mcl-1 and Bfl-1, leading to their inhibition and subsequent induction of cell death in cancer cells that rely on these proteins for survival .

- Apoptosis Induction : Studies indicate that treatment with this compound results in increased levels of cleaved PARP and activated caspases, markers indicative of apoptosis .

In Vitro Studies

In vitro studies have demonstrated the efficacy of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 15.0 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of Mcl-1 and Bfl-1 |

| HL-60 (Leukemia) | 18.0 | Activation of intrinsic apoptotic pathway |

Case Studies

Several case studies have explored the therapeutic potential of 2-(Aminomethyl)-5-carbamimidoylbenzoic acid:

- Hepatocellular Carcinoma : A study demonstrated that derivatives of this compound significantly inhibited proliferation in HepG2 cells, with a notable induction of apoptosis observed through TUNEL assays .

- Lymphoma Models : In engineered lymphoma cell lines, the compound exhibited potent anti-proliferative effects by selectively targeting Mcl-1 and Bfl-1, leading to increased cell death rates compared to untreated controls .

- Xenograft Studies : In vivo studies using xenografted mice showed that treatment with this compound resulted in significant tumor growth inhibition without noticeable toxicity, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.